N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O3S3 and its molecular weight is 439.61. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential and PI3K Inhibition
N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide has demonstrated potential in anticancer research. A study by Wang et al. (2015) explored compounds with similar structures, noting their antiproliferative activities against human cancer cell lines. These compounds, by inhibiting phosphoinositide 3-kinases (PI3Ks) and mTOR, showed promise as potent anticancer agents with low toxicity, suggesting a similar potential for the compound (Wang et al., 2015).
Antimicrobial Activity
Research into structurally similar compounds has revealed significant antimicrobial properties. Fahim and Ismael (2019) conducted a study where derivatives of a compound with a similar structure displayed notable antimicrobial activity. This implies potential antimicrobial applications for this compound (Fahim & Ismael, 2019).
Synthesis and Modification for Heterocyclic Compounds
The synthesis and modification of this compound can lead to the development of new heterocyclic compounds. Research by Palamarchuk et al. (2019) on related compounds demonstrated the feasibility of synthesizing novel 2-aminomethyloxazolo[5,4-b]pyridine derivatives, suggesting similar synthetic applications for the compound (Palamarchuk et al., 2019).
Factor Xa Inhibition
Studies have shown that related compounds containing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine exhibit potent anti-factor Xa activity. This was demonstrated in a study by Haginoya et al. (2004), where derivatives showed promise as orally available anticoagulants. This suggests potential applications for this compound in the development of new anticoagulant therapies (Haginoya et al., 2004).
Properties
IUPAC Name |
N-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S3/c1-4-28(24,25)22-10-9-16-17(12-22)27-19(20-16)21-18(23)11-14-5-7-15(8-6-14)26-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIJBKJOSVGCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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